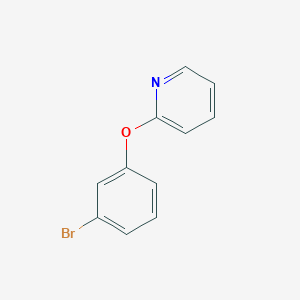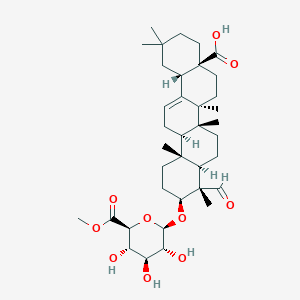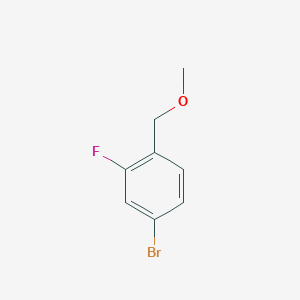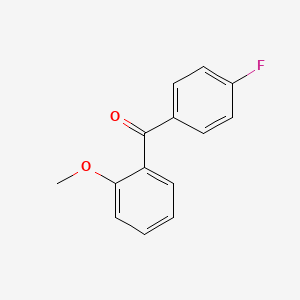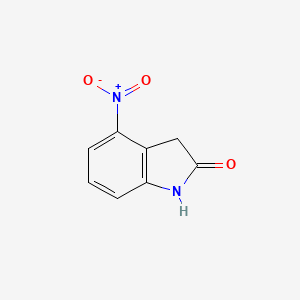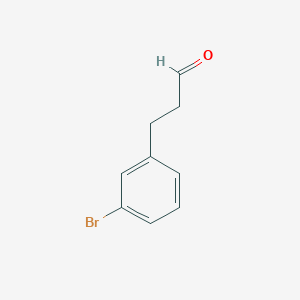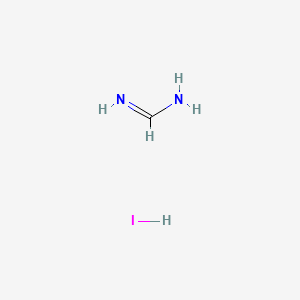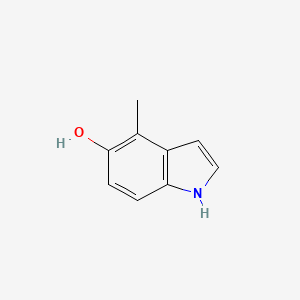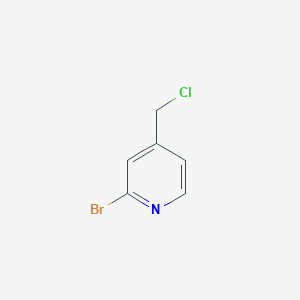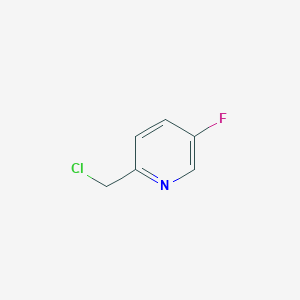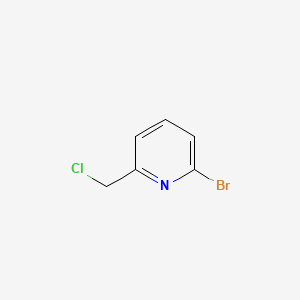
4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline” is a compound with the molecular formula C16H16F3NO. It contains an aniline group (a benzene ring attached to an amino group), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and an isopropylphenoxy group (a benzene ring attached to an oxygen atom, which is further attached to an isopropyl group).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the aniline group, the introduction of the isopropylphenoxy group, and the addition of the trifluoromethyl group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic aniline and isopropylphenoxy groups, as well as the electronegative trifluoromethyl group. These groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the aniline group could potentially undergo reactions typical of aromatic amines, such as electrophilic substitution or coupling reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties, such as melting point, boiling point, and solubility, can be predicted based on the types of intermolecular forces present. However, without experimental data, these predictions may not be accurate.Aplicaciones Científicas De Investigación
Metalation as a Key for Structural Elaboration
Trifluoromethoxy-substituted anilines, related to 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline, undergo metalation that allows for structural elaboration. This process involves hydrogen/lithium permutation with site selectivity, which, depending on the N-protective group employed, enables the synthesis of various functionalized products. This method illustrates the preparative potential of aniline functionalization mediated by organometallic reagents, expanding the toolbox for synthesizing trifluoromethyl-containing compounds (Leroux, Castagnetti, & Schlosser, 2003).
Applications in Nonlinear Optical Materials
The experimental and theoretical vibrational analysis of trifluoromethyl aniline derivatives demonstrates their potential as nonlinear optical (NLO) materials. These studies, focusing on Fourier Transform-Infrared and Fourier Transform-Raman techniques, alongside density functional theory computations, reveal the effects of electron donating and withdrawing on the molecule's structure and its implications for NLO applications (Revathi et al., 2017).
Synthesis of Ortho-trifluoromethoxylated Derivatives
The synthesis of ortho-trifluoromethoxylated aniline derivatives presents a challenge due to the need for non-toxic, stable reagents. A protocol using Togni reagent II demonstrates a user-friendly approach for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a potential intermediate for pharmaceuticals, agrochemicals, and functional materials. This method emphasizes the versatility of trifluoromethoxylated aromatic compounds in organic synthesis (Feng & Ngai, 2016).
Electrocatalysis for CO2 Reduction
Research on rhenium(I) fac-tricarbonyl complexes, containing pendent arylamine functionality, showcases the impact of the trifluoromethyl group on electrocatalysis for carbon dioxide (CO2) reduction. The study indicates that catalysts with aniline-substituted sites show superior performance compared to traditional catalysts, highlighting the role of trifluoromethyl groups in enhancing catalytic activity for environmental applications (Talukdar et al., 2020).
Synthesis and Application of Novel Polymers
The electrochemical synthesis of polymers based on aniline derivatives in aqueous solutions opens new avenues for materials science, particularly in the development of dye-sensitized solar cells (DSSCs). Polymers incorporating trifluoromethyl aniline units exhibit enhanced electrical conductivity and photovoltaic efficiency, underscoring the potential of these materials in renewable energy technologies (Shahhosseini et al., 2016).
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for exposure. Without specific information on this compound, it’s not possible to provide a detailed safety and hazards analysis.
Direcciones Futuras
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential as a building block for the synthesis of more complex molecules, or investigating its biological activity if relevant.
Propiedades
IUPAC Name |
4-(4-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)11-3-6-13(7-4-11)21-15-8-5-12(20)9-14(15)16(17,18)19/h3-10H,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXRQNYMNIGCIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

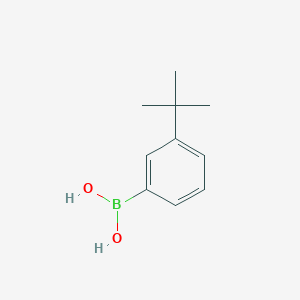
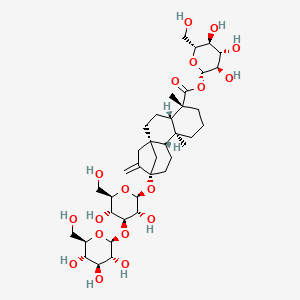
![1H-Imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1342909.png)
